3-(Aminomethyl)-2-hydroxyhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

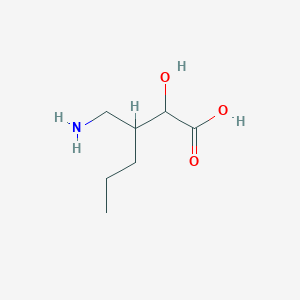

3-(Aminomethyl)-2-hydroxyhexanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by an amino group (-NH2) attached to the third carbon, a hydroxyl group (-OH) attached to the second carbon, and a hexanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the condensation of isovaleraldehyde with an alkyl cyanoacetate to form a 2-cyano-5-methylhex-2-enoic acid alkyl ester. This intermediate is then reacted with a dialkyl malonate to form 3-isobutylglutaric acid, which is subsequently converted to its anhydride form. The anhydride is then reacted with ammonia to form 3-(carbamoylmethyl)-5-methylhexanoic acid, which is finally converted to this compound through a Hofmann rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of recoverable reagents and environmentally friendly solvents to minimize waste and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

3-(Aminomethyl)-2-hydroxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group in the hexanoic acid backbone can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl group can produce an alcohol .

Aplicaciones Científicas De Investigación

3-(Aminomethyl)-2-hydroxyhexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mecanismo De Acción

The mechanism of action of 3-(Aminomethyl)-2-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to act as a ligand for various enzymes and receptors, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various physiological effects .

Comparación Con Compuestos Similares

3-(Aminomethyl)-2-hydroxyhexanoic acid can be compared with other similar compounds, such as:

Aminocaproic acid: Both compounds have a similar hexanoic acid backbone, but this compound has an additional hydroxyl group, which can influence its reactivity and biological activity.

Aminomethylbenzoic acid: This compound has a similar amino group but differs in its aromatic structure, leading to different chemical and biological properties.

Aminomethylphenylboronic acid: This compound contains a boronic acid group, which imparts unique reactivity compared to the hydroxyl group in this compound .

Actividad Biológica

3-(Aminomethyl)-2-hydroxyhexanoic acid, also known as AMHA, is a compound of increasing interest due to its potential biological activities. This article explores the biological activity of AMHA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H13NO3

- Molecular Weight : 145.17 g/mol

- CAS Number : 10630659

Pharmacological Properties

AMHA has been studied for various pharmacological effects, particularly in the context of its interaction with histamine receptors and potential neuroprotective properties.

Histamine H3 Receptor Interaction

Research indicates that AMHA may act as a ligand for the histamine H3 receptor, which plays a crucial role in central nervous system (CNS) functions. Ligands targeting this receptor have therapeutic implications in treating conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia .

- Binding Affinity : Studies have shown that AMHA exhibits moderate affinity towards the H3 receptor, which is significant for its potential use in neuropharmacology.

- Mechanism of Action : It is suggested that AMHA may inhibit oxidative stress pathways associated with neurodegeneration by modulating histamine signaling .

Antioxidant Properties

AMHA has demonstrated antioxidant activity, which is vital for protecting cells from oxidative damage. This property may contribute to its potential therapeutic effects in neurodegenerative diseases.

- DPPH Assay : In vitro studies using the DPPH assay indicated that AMHA significantly reduces free radical concentrations, suggesting its role as an effective antioxidant .

- FRAP Assay : Further testing using the Ferric Reducing Antioxidant Power (FRAP) assay confirmed its antioxidative properties, indicating a mechanism that could mitigate oxidative stress in various disease states .

Neuroprotective Effects

A study published in a peer-reviewed journal highlighted the neuroprotective effects of AMHA in animal models of neurodegeneration. The findings suggested that treatment with AMHA led to improved cognitive function and reduced markers of neuronal damage.

- Experimental Design : Rats were administered AMHA over a period of four weeks, after which cognitive assessments and biochemical analyses were conducted.

- Results : The results showed a significant decrease in oxidative stress markers and an improvement in memory retention tasks compared to control groups .

Implications for CNS Disorders

The dual-action nature of AMHA as both an H3 receptor ligand and an antioxidant positions it as a promising candidate for further research into treatments for CNS disorders. Its ability to modulate neurotransmitter systems while providing neuroprotection could lead to novel therapeutic strategies.

Propiedades

Fórmula molecular |

C7H15NO3 |

|---|---|

Peso molecular |

161.20 g/mol |

Nombre IUPAC |

3-(aminomethyl)-2-hydroxyhexanoic acid |

InChI |

InChI=1S/C7H15NO3/c1-2-3-5(4-8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11) |

Clave InChI |

AHEBIGXOSZRCMK-UHFFFAOYSA-N |

SMILES canónico |

CCCC(CN)C(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.